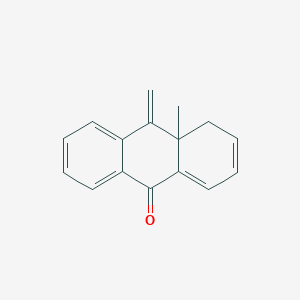silanol CAS No. 112392-77-5](/img/structure/B14317819.png)
[(3,3-Dimethylbut-1-en-2-yl)oxy](dimethyl)silanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethylbut-1-en-2-yl)oxysilanol is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silanol group attached to a dimethylbutenyl ether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbut-1-en-2-yl)oxysilanol typically involves the reaction of 3,3-dimethylbut-1-ene with a silanol precursor under specific conditions. One common method involves the use of a platinum-catalyzed hydrosilylation reaction, where the alkene reacts with a silanol in the presence of a platinum catalyst to form the desired product.
Industrial Production Methods
On an industrial scale, the production of (3,3-Dimethylbut-1-en-2-yl)oxysilanol may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the hydrosilylation process.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Dimethylbut-1-en-2-yl)oxysilanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the silanol group to a silyl ether.
Substitution: The compound can undergo nucleophilic substitution reactions, where the silanol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Siloxanes and silanols.
Reduction: Silyl ethers.
Substitution: Various substituted organosilicon compounds.
Applications De Recherche Scientifique
(3,3-Dimethylbut-1-en-2-yl)oxysilanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential role in biological systems due to its unique chemical properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in biomedical materials.
Industry: Utilized in the production of specialty polymers and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of (3,3-Dimethylbut-1-en-2-yl)oxysilanol involves its interaction with various molecular targets. The silanol group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The pathways involved include:
Hydrosilylation: The addition of silicon-hydrogen bonds to alkenes or alkynes.
Siloxane Formation: The formation of siloxane bonds through condensation reactions.
Comparaison Avec Des Composés Similaires
(3,3-Dimethylbut-1-en-2-yl)oxysilanol can be compared with other similar compounds such as:
3,3-Dimethylbut-1-ene: A hydrocarbon with similar structural features but lacking the silanol group.
Dimethylsilanol: A simpler organosilicon compound with only a silanol group.
Neohexene: Another hydrocarbon with a similar backbone but different functional groups.
The uniqueness of (3,3-Dimethylbut-1-en-2-yl)oxysilanol lies in its combination of a silanol group with a dimethylbutenyl ether moiety, providing distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
112392-77-5 |
|---|---|
Formule moléculaire |
C8H18O2Si |
Poids moléculaire |
174.31 g/mol |
Nom IUPAC |
3,3-dimethylbut-1-en-2-yloxy-hydroxy-dimethylsilane |
InChI |
InChI=1S/C8H18O2Si/c1-7(8(2,3)4)10-11(5,6)9/h9H,1H2,2-6H3 |
Clé InChI |
NRLJPZPNZREDCR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=C)O[Si](C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



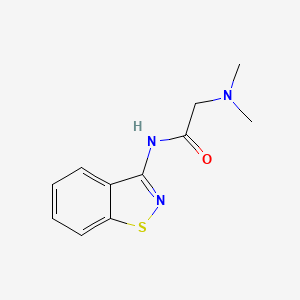

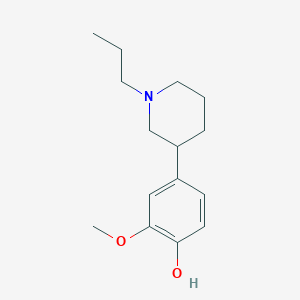
![1,4-Dihydrodibenzo[b,d]thiophene](/img/structure/B14317764.png)
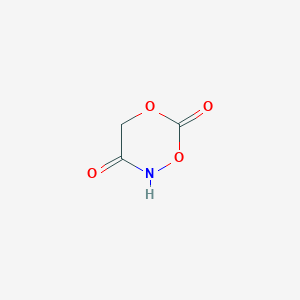
![2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole](/img/structure/B14317783.png)
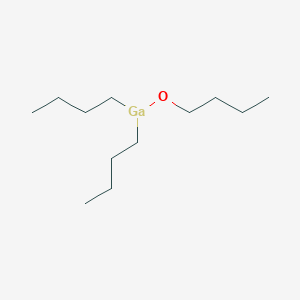

![Phenol, 2-[(2-aminoethyl)thio]-](/img/structure/B14317799.png)
![2-Sulfanylidene-2,3-dihydro-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14317804.png)

![2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol](/img/structure/B14317813.png)
